7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol is a halogenated organic compound. This compound is characterized by the presence of multiple halogen atoms, including chlorine, fluorine, and iodine, attached to a heptane backbone. The presence of these halogens imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the halogenation of a heptane derivative, followed by the introduction of the hydroxyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the selective addition of halogens and the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive halogen gases. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The halogen atoms can be reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the halogens may produce partially halogenated heptane derivatives.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce halogen atoms into other molecules.
Biology: The compound’s unique structure makes it a useful probe in studying halogenated biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol exerts its effects involves interactions with various molecular targets. The halogen atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The hydroxyl group can form hydrogen bonds, further affecting the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-4,4,5,5,6,6,7,7-octafluoroheptan-1-ol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol: Lacks the chlorine atom, which may affect its chemical properties and reactivity.
Uniqueness
7-Chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol is unique due to the presence of multiple halogen atoms, which impart distinct chemical properties. The combination of chlorine, fluorine, and iodine in a single molecule allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
103147-31-5 |
---|---|
Molekularformel |
C7H6ClF8IO |
Molekulargewicht |
420.46 g/mol |
IUPAC-Name |
7-chloro-4,4,5,5,6,6,7,7-octafluoro-2-iodoheptan-1-ol |
InChI |
InChI=1S/C7H6ClF8IO/c8-7(15,16)6(13,14)5(11,12)4(9,10)1-3(17)2-18/h3,18H,1-2H2 |
InChI-Schlüssel |
LQNZLEXMFXLCHU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)I)C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.